N-(3-chlorobenzyl)-1-methyl-5-(4-methylphenyl)-1H-imidazol-2-amine
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Overview
Description
N-(3-chlorobenzyl)-1-methyl-5-(4-methylphenyl)-1H-imidazol-2-amine is a synthetic organic compound characterized by the presence of an imidazole ring substituted with chlorobenzyl and methylphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chlorobenzyl)-1-methyl-5-(4-methylphenyl)-1H-imidazol-2-amine typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines under acidic or basic conditions.
Substitution Reactions: The chlorobenzyl and methylphenyl groups are introduced through nucleophilic substitution reactions. For instance, the imidazole ring can be reacted with 3-chlorobenzyl chloride and 4-methylbenzyl chloride in the presence of a base such as potassium carbonate.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods optimize reaction conditions to maximize yield and minimize by-products. Key considerations include the choice of solvents, temperature control, and the use of catalysts to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(3-chlorobenzyl)-1-methyl-5-(4-methylphenyl)-1H-imidazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding imidazole N-oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or nitro groups present in the molecule.
Substitution: Nucleophilic substitution reactions can occur at the chlorobenzyl group, where nucleophiles such as amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C)
Substitution: Amines, thiols, potassium carbonate (K₂CO₃)
Major Products
Oxidation: Imidazole N-oxides
Reduction: Reduced imidazole derivatives
Substitution: Substituted imidazole derivatives
Scientific Research Applications
N-(3-chlorobenzyl)-1-methyl-5-(4-methylphenyl)-1H-imidazol-2-amine has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Biological Studies: It is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Materials Science: The compound’s unique structural properties make it a candidate for use in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(3-chlorobenzyl)-1-methyl-5-(4-methylphenyl)-1H-imidazol-2-amine involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to active sites, inhibiting or modulating the activity of these targets. The specific pathways involved depend on the biological context and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
- 4-Benzoyl-N-(3-chlorobenzyl)-5-methyl-1-(4-methylbenzyl)-1H-pyrrole-2-carboxamide
- N-(3-Chlorobenzyl)-N-(4-methylphenyl)benzenesulfonamide
Uniqueness
N-(3-chlorobenzyl)-1-methyl-5-(4-methylphenyl)-1H-imidazol-2-amine is unique due to its specific substitution pattern on the imidazole ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and binding affinities, making it a valuable compound for targeted research and applications.
Properties
Molecular Formula |
C18H18ClN3 |
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Molecular Weight |
311.8 g/mol |
IUPAC Name |
N-[(3-chlorophenyl)methyl]-1-methyl-5-(4-methylphenyl)imidazol-2-amine |
InChI |
InChI=1S/C18H18ClN3/c1-13-6-8-15(9-7-13)17-12-21-18(22(17)2)20-11-14-4-3-5-16(19)10-14/h3-10,12H,11H2,1-2H3,(H,20,21) |
InChI Key |
VWDKAJNGLPWRTJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CN=C(N2C)NCC3=CC(=CC=C3)Cl |
Origin of Product |
United States |
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